
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid, also known as DFMTB, is a synthetic compound that has gained significant attention in the field of pharmaceuticals and biotechnology. It is a chiral molecule that has two enantiomers, i.e., (S)-DFMTB and (R)-DFMTB.
Aplicaciones Científicas De Investigación
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid has been extensively studied for its potential applications in pharmaceuticals and biotechnology. It has been found to be an effective inhibitor of certain enzymes that play a crucial role in the development of diseases such as cancer, Alzheimer's, and Parkinson's. (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid has also been studied for its anti-inflammatory and anti-bacterial properties.
Mecanismo De Acción
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid works by binding to the active site of the target enzyme and inhibiting its activity. It does so by forming a covalent bond with the enzyme, which prevents the substrate from binding to the enzyme. This results in the inhibition of the enzyme's activity, which in turn leads to the prevention or treatment of the disease.
Biochemical and Physiological Effects:
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the development of Alzheimer's disease. (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid in lab experiments is its high potency and specificity. It has been found to be effective at very low concentrations, which makes it an ideal candidate for drug development. However, one of the limitations of using (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid is its high cost of synthesis, which can limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research on (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid. One potential direction is the development of (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid-based drugs for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is the study of the mechanism of action of (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid in more detail, which could lead to the discovery of new targets for drug development. Additionally, the synthesis of (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid could be optimized to reduce the cost and increase the availability of this compound for research purposes.
Conclusion:
In conclusion, (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid is a synthetic compound that has significant potential in the field of pharmaceuticals and biotechnology. Its high potency and specificity make it an ideal candidate for drug development, and its anti-inflammatory and anti-bacterial properties make it a promising candidate for the treatment of various diseases. Further research on (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid could lead to the development of new drugs and the discovery of new targets for drug development.
Métodos De Síntesis
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid can be synthesized by the reaction of 4,4-difluoro-2,3,3-trimethylbutanal with a chiral auxiliary agent. The reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The resulting product is then subjected to a series of purification steps to obtain pure (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid.
Propiedades
IUPAC Name |
(2S)-4,4-difluoro-2,3,3-trimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-4(5(10)11)7(2,3)6(8)9/h4,6H,1-3H3,(H,10,11)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBQIJEQUQNPJ-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2892941.png)
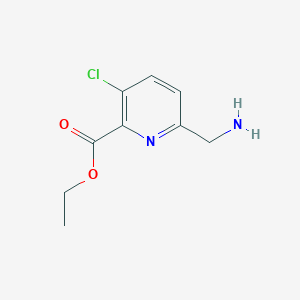
![3,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2892944.png)
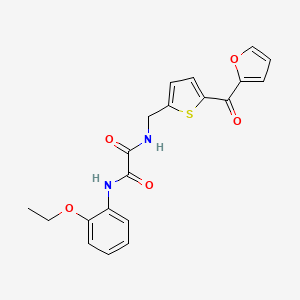
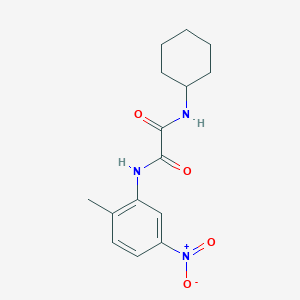
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride](/img/structure/B2892949.png)
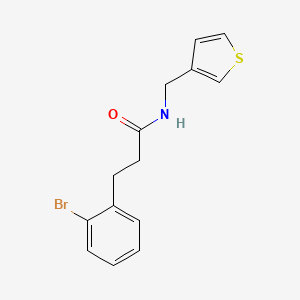

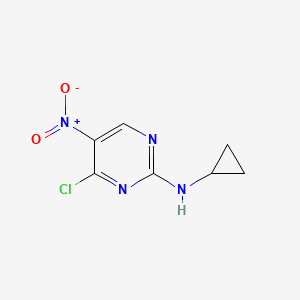

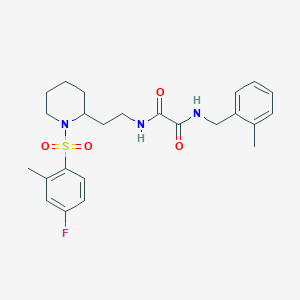
![Tert-butyl 4-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]thiane-4-carboxylate](/img/structure/B2892958.png)
![2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine](/img/structure/B2892959.png)